- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Cas no 97963-75-2 (N-(4-Difluoromethoxy-2-nitrophenyl)acetamide)
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide
- SureCN5952505
- A845774
- N-[4-[bis(fluoranyl)methoxy]-2-nitro-phenyl]ethanamide
- N-(4-(DIFLUOROMETHOXY)-2-NITROPHENYL)ACETAMIDE
- N-[4-(difluoromethoxy)-2-nitro-phenyl]acetamide
- N-[(4-difluoromethoxy-2-nitro)phenyl]-acetamide
- N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide (ACI)
- N-(4-Difluoromethoxy-2-nitrophenyl)acetamide
- DTXSID10579277
- C9H8F2N2O4
- AKOS027324949
- BS-18060
- 97963-75-2
- CS-0160425
- SCHEMBL5952505
- N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide; Pantoprazole Impurity 9
- DB-188690
- MFCD00467427
- D70764
- QEQJDPGRNSQLFI-UHFFFAOYSA-N
-
- MDL: MFCD00467427
- Inchi: 1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14)
- InChI Key: QEQJDPGRNSQLFI-UHFFFAOYSA-N
- SMILES: O=N(C1C=C(OC(F)F)C=CC=1NC(C)=O)=O
Computed Properties
- Exact Mass: 246.04521306g/mol
- Monoisotopic Mass: 246.04521306g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 84.2Ų
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D367090-10mg |
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide |
97963-75-2 | 10mg |
$57.00 | 2023-05-18 | ||
| TRC | D367090-50mg |
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide |
97963-75-2 | 50mg |
$ 68.00 | 2023-09-07 | ||
| TRC | D367090-100mg |
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide |
97963-75-2 | 100mg |
$ 86.00 | 2023-09-07 | ||
| TRC | D367090-500mg |
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide |
97963-75-2 | 500mg |
$232.00 | 2023-05-18 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297338-100mg |
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide |
97963-75-2 | 97% | 100mg |
¥104.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297338-250mg |
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide |
97963-75-2 | 97% | 250mg |
¥256.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297338-1g |
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide |
97963-75-2 | 97% | 1g |
¥401.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297338-5g |
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide |
97963-75-2 | 97% | 5g |
¥1668.0 | 2024-04-17 | |
| Ambeed | A446457-100mg |
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide |
97963-75-2 | 97% | 100mg |
$16.0 | 2025-04-14 | |
| Ambeed | A446457-250mg |
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide |
97963-75-2 | 97% | 250mg |
$24.0 | 2025-04-14 |
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Fuming nitric acid ; 2 - 3 h, 20 - 25 °C; 2 h, 20 - 25 °C
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: an important medicinal intermediate, Advances in Applied Science Research, 2011, 2(3), 89-93
Production Method 3
- Improved synthetic method of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, Jingxi Huagong, 2000, 17(5), 295-296
Production Method 4
1.2 -10 °C
1.3 Reagents: Sulfuric acid , Nitric acid ; -7 °C; -7 °C → 0 °C; 1 h, 0 °C
- Analogs of the potassium channel activator diazoxide containing difluoromethoxy and trifluoromethoxy groups, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2008, 6(2), 37-47
Production Method 5
- Preparation of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, Zhongguo Yiyao Gongye Zazhi, 2001, 32(8), 371-372
Production Method 6
- Novel synthetic process of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, Jinan Daxue Xuebao, 2011, 25(2), 179-182
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Raw materials
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Preparation Products
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N-(4-Difluoromethoxy-2-nitrophenyl)acetamide Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on N-(4-Difluoromethoxy-2-nitrophenyl)acetamide
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide (CAS No. 97963-75-2): A Comprehensive Overview
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide (CAS No. 97963-75-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrophenyl derivative features a unique molecular structure combining difluoromethoxy and nitro functional groups, making it valuable for various applications. The compound's systematic name reflects its chemical architecture: an acetamide group attached to a benzene ring substituted with difluoromethoxy and nitro groups at the 4- and 2-positions, respectively.
The growing interest in fluorinated organic compounds has positioned N-(4-Difluoromethoxy-2-nitrophenyl)acetamide as a compound of particular significance. Fluorination often enhances a molecule's biological activity, metabolic stability, and membrane permeability, which explains why researchers are actively exploring this compound's potential. Current trends in drug discovery emphasize the importance of fluorine-containing building blocks, making this compound relevant to modern medicinal chemistry.
From a chemical perspective, N-(4-Difluoromethoxy-2-nitrophenyl)acetamide exhibits several noteworthy characteristics. The presence of the nitro group contributes to its electron-withdrawing properties, while the difluoromethoxy moiety offers both steric and electronic effects. These features influence the compound's reactivity, making it a versatile intermediate in organic synthesis. Researchers frequently inquire about its synthetic routes, with common questions including "How to synthesize N-(4-Difluoromethoxy-2-nitrophenyl)acetamide" and "What are the optimal conditions for its preparation?"
The applications of N-(4-Difluoromethoxy-2-nitrophenyl)acetamide span multiple domains. In pharmaceutical research, it serves as a key intermediate for developing potential drug candidates, particularly in areas such as central nervous system (CNS) therapeutics and anti-inflammatory agents. The compound's structural features make it valuable for creating molecules with improved bioavailability and target specificity. Additionally, its utility in agrochemical research is being explored, particularly in the development of novel pesticides and herbicides with enhanced efficacy and environmental profiles.
Market dynamics for N-(4-Difluoromethoxy-2-nitrophenyl)acetamide reflect the growing demand for fluorinated fine chemicals. The global market for specialty chemicals continues to expand, with increasing investment in research and development of novel compounds. Industry analysts frequently search for information on "market trends for nitrophenyl derivatives" and "supply chain dynamics of fluorinated acetamides," indicating strong commercial interest in this chemical space.
Quality control and analytical characterization are crucial aspects of working with N-(4-Difluoromethoxy-2-nitrophenyl)acetamide. Standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure purity and verify structural integrity. Researchers often seek information on "analytical methods for difluoromethoxy compounds" and "stability studies of nitrophenyl acetamides," highlighting the technical considerations associated with this compound.
Environmental and safety considerations for N-(4-Difluoromethoxy-2-nitrophenyl)acetamide follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) and ventilation systems are recommended when working with this material. The scientific community shows increasing interest in "green chemistry approaches" for synthesizing such compounds, aligning with global sustainability initiatives.
Future research directions for N-(4-Difluoromethoxy-2-nitrophenyl)acetamide are likely to focus on expanding its applications in medicinal chemistry and exploring novel synthetic methodologies. The compound's unique structural features make it a promising candidate for further investigation in drug discovery programs. Emerging trends in precision medicine and targeted therapies may drive additional interest in this and related compounds.
In conclusion, N-(4-Difluoromethoxy-2-nitrophenyl)acetamide (CAS No. 97963-75-2) represents an important compound in contemporary chemical research. Its distinctive molecular architecture, combined with the growing importance of fluorinated compounds in various industries, ensures its continued relevance. As research progresses, we anticipate new discoveries regarding its applications and potential benefits across multiple scientific disciplines.
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